N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
Übersicht
Beschreibung
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as FH535, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2009 and since then has been extensively studied for its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide inhibits the Wnt/β-catenin signaling pathway by blocking the interaction between β-catenin and its co-activator, TCF/LEF. This prevents the activation of downstream genes involved in cell proliferation and survival. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells, while having little effect on normal cells. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer development. However, its effectiveness may vary depending on the type of cancer and the specific mutations involved. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is also relatively unstable and requires careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide may also have applications in other diseases, such as inflammatory bowel disease or osteoporosis, which are also associated with dysregulation of the Wnt/β-catenin signaling pathway. Further research is needed to fully understand the potential of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide in these areas.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of several types of cancer. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO2/c23-20-7-3-2-6-19(20)16-24-21(25)18-10-8-17(9-11-18)12-15-22(26)13-4-1-5-14-22/h2-3,6-11,26H,1,4-5,13-14,16H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDEMMJSBECGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.